1,1'-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol
Overview
Description
1,1’-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol is a chemical compound with the molecular formula C6H12N6O2 and a molecular weight of 200.20 g/mol . This compound is part of the tetrazine family, known for their unique nitrogen-rich structures and diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol typically involves the reaction of disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate with appropriate reagents under controlled conditions . The reaction is carried out in an aqueous medium, often with the addition of hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol undergoes various chemical reactions, including:
Reduction: It can also be reduced, often resulting in a color change, which is useful in sensor applications.
Substitution: Nucleophilic substitution reactions are common, where the tetrazine ring undergoes substitution with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrous gases, reducing agents, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in different oxidation states of the compound, while substitution reactions can yield various substituted tetrazine derivatives .
Scientific Research Applications
1,1’-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol involves its ability to undergo redox reactions. The compound can be reversibly oxidized and reduced, which is accompanied by significant changes in its physical properties, such as color . This redox activity is central to its function in various applications, including as a sensor material for detecting oxidative agents .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-1,2,4,5-tetrazine: Known for its use in nucleophilic substitution reactions.
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine: Noted for its high thermal stability and use in energetic materials.
3,6-Diamino-1,2,4,5-tetrazine: Utilized in the synthesis of nitrogen-rich energetic compounds.
Uniqueness
1,1’-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol is unique due to its dual functionality, combining the properties of tetrazine with those of diethanolamine. This dual functionality enhances its versatility in various applications, particularly in the development of advanced materials and sensors .
Properties
IUPAC Name |
1-[[6-(1-hydroxyethylamino)-1,2,4,5-tetrazin-3-yl]amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6O2/c1-3(13)7-5-9-11-6(12-10-5)8-4(2)14/h3-4,13-14H,1-2H3,(H,7,9,10)(H,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOHQEBJJVPHKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NC1=NN=C(N=N1)NC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199216-04-0 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199216-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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